N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,4-dimethylbenzamide N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,4-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 1796993-44-6
VCID: VC4768947
InChI: InChI=1S/C17H22N4O/c1-11-6-7-14(8-12(11)2)17(22)18-10-15-19-13(3)9-16(20-15)21(4)5/h6-9H,10H2,1-5H3,(H,18,22)
SMILES: CC1=C(C=C(C=C1)C(=O)NCC2=NC(=CC(=N2)N(C)C)C)C
Molecular Formula: C17H22N4O
Molecular Weight: 298.39

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,4-dimethylbenzamide

CAS No.: 1796993-44-6

Cat. No.: VC4768947

Molecular Formula: C17H22N4O

Molecular Weight: 298.39

* For research use only. Not for human or veterinary use.

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,4-dimethylbenzamide - 1796993-44-6

Specification

CAS No. 1796993-44-6
Molecular Formula C17H22N4O
Molecular Weight 298.39
IUPAC Name N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,4-dimethylbenzamide
Standard InChI InChI=1S/C17H22N4O/c1-11-6-7-14(8-12(11)2)17(22)18-10-15-19-13(3)9-16(20-15)21(4)5/h6-9H,10H2,1-5H3,(H,18,22)
Standard InChI Key LOJBSJGSJXNNMR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NCC2=NC(=CC(=N2)N(C)C)C)C

Introduction

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,4-dimethylbenzamide is a complex organic compound belonging to the class of aminopyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential applications as a protein kinase inhibitor, which can modulate various biological pathways involved in diseases such as cancer. The structural complexity of this compound is indicative of its potential efficacy and specificity in targeting biological systems.

Synthesis and Reactivity

The synthesis of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,4-dimethylbenzamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Biological Activity

As a potential protein kinase inhibitor, N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,4-dimethylbenzamide likely acts by binding to specific kinase domains, thereby inhibiting their activity. This inhibition can disrupt signaling pathways critical for cell proliferation and survival. Studies indicate that compounds within this class can exhibit selectivity towards certain kinases, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Potential Applications

The compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents for diseases such as cancer. Its ability to modulate biological pathways through kinase inhibition makes it a valuable candidate for further research and development.

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